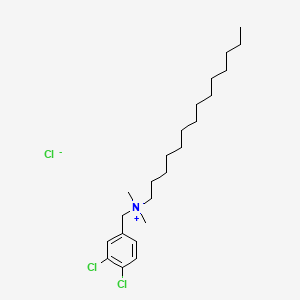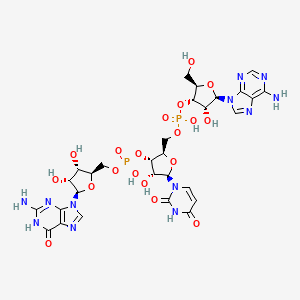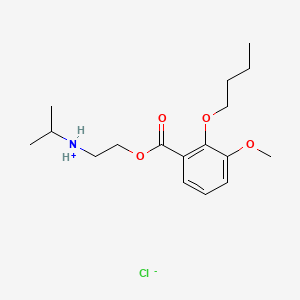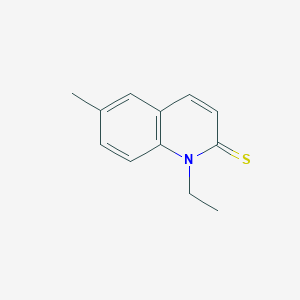
(3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride is a quaternary ammonium compound with the molecular formula C23H40Cl3N. It is known for its antimicrobial properties and is used in various applications, including disinfectants, antiseptics, and preservatives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride typically involves the quaternization of dimethyltetradecylamine with 3,4-dichlorobenzyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is often subjected to rigorous quality control measures to ensure its purity and effectiveness.
化学反応の分析
Types of Reactions
(3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzyl chloride group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzyl derivatives .
科学的研究の応用
Chemistry
In chemistry, (3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield .
Biology
In biological research, this compound is used as an antimicrobial agent. It is effective against a wide range of bacteria, fungi, and viruses, making it valuable in studies related to infection control and microbial resistance .
Medicine
In medicine, this compound is used in disinfectants and antiseptics. It is commonly found in products such as mouthwashes, hand sanitizers, and wound care solutions .
Industry
In the industrial sector, this compound is used as a preservative in various products, including cosmetics, personal care items, and household cleaners. Its antimicrobial properties help extend the shelf life of these products .
作用機序
The antimicrobial action of (3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses .
類似化合物との比較
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Benzethonium Chloride: Known for its disinfectant and preservative applications.
Uniqueness
(3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride is unique due to its specific chemical structure, which provides enhanced antimicrobial activity compared to other quaternary ammonium compounds. Its dual chlorination on the benzyl ring contributes to its effectiveness against a wider range of microorganisms .
特性
| 24922-77-8 | |
分子式 |
C23H40Cl3N |
分子量 |
436.9 g/mol |
IUPAC名 |
(3,4-dichlorophenyl)methyl-dimethyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C23H40Cl2N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-18-26(2,3)20-21-16-17-22(24)23(25)19-21;/h16-17,19H,4-15,18,20H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
FXDFJQRWOQTUJP-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC(=C(C=C1)Cl)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13748631.png)
![Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)






![2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13748674.png)

